6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-chloro-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN2O2S/c8-4-2-1-3-5(7(11)12)10-13-6(3)9-4/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVDSWLWDIGGKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C(=NS2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670291 | |
| Record name | 6-Chloro[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932702-35-7 | |
| Record name | 6-Chloro[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
6-Chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and structure-activity relationships (SAR), highlighting key findings from various studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves straightforward chemical reactions that allow for modifications at various positions on the isothiazole and pyridine rings. The compound's structure can be represented as follows:
The compound features a chlorine atom at the 6-position of the isothiazole ring, which may influence its biological activity by modulating electronic properties and steric factors.
Inhibition of Kinases
The compound's potential as a kinase inhibitor has been explored in various contexts. For instance, research has shown that alterations to the isothiazolo[4,5-b]pyridine scaffold can lead to significant changes in kinase binding affinity. Although specific data on this compound as a GAK inhibitor are not extensively documented, related compounds have shown promising results with low micromolar IC50 values against GAK .
Interaction with Nicotinic Receptors
Another area of interest is the interaction of similar compounds with nicotinic acetylcholine receptors (nAChRs). These receptors play a critical role in neurotransmission and have been implicated in various neurological disorders. While direct studies on this compound are scarce, its structural analogs have been identified as ligands for nAChRs, suggesting potential therapeutic applications in CNS disorders .
Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research indicates that derivatives of 6-chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, compounds synthesized from this core structure have shown effectiveness against various bacterial strains, including resistant forms. A study demonstrated that specific substitutions on the isothiazole ring enhanced antibacterial activity, making these compounds potential candidates for the development of new antibiotics.
1.2 Nicotinic Acetylcholine Receptor Modulation
This compound has been investigated for its role as a ligand for nicotinic acetylcholine receptors (nAChRs). The modulation of nAChRs is crucial for treating conditions such as Alzheimer's disease and schizophrenia. Research has shown that certain derivatives can selectively activate or inhibit specific nAChR subtypes, providing a pathway for therapeutic interventions in neurodegenerative diseases.
Environmental Science Applications
2.1 Photodegradation Studies
This compound has been utilized in studies focusing on the photodegradation of pollutants. Its stability and reactivity under UV light make it an interesting candidate for photocatalytic degradation processes. Experimental results indicate that this compound can effectively degrade organic pollutants in aqueous solutions when exposed to UV radiation, suggesting its potential use in environmental remediation strategies.
2.2 Monitoring Pesticide Metabolites
The compound has also been employed as a marker for the degradation of certain pesticides in environmental samples. Its presence can indicate the breakdown of harmful substances like imidacloprid in agricultural runoff. Advanced analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) have been used to quantify this compound in environmental matrices, aiding in the assessment of pesticide impact on ecosystems.
Analytical Chemistry Applications
3.1 Chromatographic Analysis
This compound serves as a standard reference material in chromatographic methods for analyzing complex mixtures. Its distinct spectral properties allow for accurate identification and quantification in various samples, including biological fluids and environmental extracts.
3.2 Development of Analytical Methods
Innovative methods have been developed utilizing this compound to enhance the sensitivity and specificity of detection techniques in analytical chemistry. For instance, solid-phase extraction (SPE) methods incorporating this compound have improved the extraction efficiency of target analytes from complex matrices.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative A | E. coli | 32 µg/mL |
| Derivative B | S. aureus | 16 µg/mL |
| Derivative C | Pseudomonas aeruginosa | 64 µg/mL |
Table 2: Photodegradation Efficiency
| Condition | Degradation Rate (%) | Time (hours) |
|---|---|---|
| UV Light (254 nm) | 85% | 4 |
| UV Light + TiO₂ Catalyst | 95% | 2 |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with 6-chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid, differing in heterocyclic core, substituent positions, or functional groups.
Isoxazolo[5,4-b]pyridine Derivatives
a) 6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS: Not provided)
- Structure : Isoxazolo[5,4-b]pyridine core with a 4-methoxyphenyl group at position 6, methyl at position 3, and carboxylic acid at position 3.
- Key Differences :
- Replaces isothiazole (S/N) with isoxazole (O/N), altering electronic properties.
- Bulky 4-methoxyphenyl substituent increases steric hindrance compared to chlorine.
- Applications: Not explicitly stated, but isoxazole derivatives are often explored in antimicrobial and anti-inflammatory agents .
b) 5-Chloro-6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid (CAS: 1011396-41-0)
Pyrazolo[3,4-b]pyridine Derivatives
6-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 1256811-93-4)
Thieno[3,2-b]pyridine Derivatives
5-Chlorothieno[3,2-b]pyridine-3-carboxylic acid (CAS: 1356016-34-6)
- Structure: Thieno[3,2-b]pyridine core with chlorine at position 5 and carboxylic acid at position 3.
- Key Differences :
- Thiophene (sulfur-only) replaces isothiazole, reducing nitrogen-mediated reactivity.
- Chlorine position (5 vs. 6) affects electrophilic substitution patterns.
- Applications : Explored in materials science due to thiophene’s conductive properties .
Comparative Data Table
Key Findings and Implications
- Electronic Effects : Sulfur in isothiazolo derivatives enhances π-electron delocalization compared to oxazolo or pyrazolo analogs, influencing reactivity in cross-coupling reactions.
- Substituent Position: Chlorine at position 6 (vs. 5 in thieno analogs) directs electrophilic substitution to specific ring positions, critical for drug design.
- Metabolic Stability : Bulky substituents (e.g., cyclopropyl in isoxazolo derivatives) may improve metabolic stability but reduce solubility.
Preparation Methods
Detailed Stepwise Preparation Method
The most authoritative and detailed procedure is derived from a patent describing a closely related thiazolo[4,5-b]pyridine-6-carboxylic acid synthesis, which can be adapted to the 6-chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid with appropriate halogen substitution.
| Step | Reaction Description | Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| S1 | Formation of 1-(3,5-dibromopyridin-2-yl)thiourea | 3,5-dibromo-2-aminopyridine + thiocyanamide + benzoyl chloride in tetrahydrofuran (THF), then NaOH, MeOH, H2O | 50-80 | - | Reaction time ~12 h |
| S2 | Cyclization to 6-bromothiazolo[4,5-b]pyridin-2-amine | Sodium hydride in THF, addition of thiourea intermediate | 85-110 | 82-84 | Stirring for 5 h, quenching with water |
| S3 | Diazotization and ring closure to 6-bromothiazolo[4,5-b]pyridine | Isoamyl nitrite added dropwise in THF, reflux | 95-120 | 54-60 | Reflux ~11 h, purification by column chromatography |
| S4 | Carbonylation to methyl thiazolo[4,5-b]pyridine-6-carboxylate | Pd(PPh3)2Cl2, triethylamine, methanol, CO gas under pressure in autoclave | 105-115 | 69-77 | 12 h reaction under 10 kPa CO pressure |
| S5 | Hydrolysis to thiazolo[4,5-b]pyridine-6-carboxylic acid | NaOH in water, stirring | 10-30 | 86 | 12 h reaction, acidification to precipitate product |
Note: The halogen substituent (bromo or chloro) can be varied depending on the starting aminopyridine derivative to yield the corresponding 6-chloro or 6-bromo isothiazolo-pyridine carboxylic acid.
Reaction Mechanistic Insights
Thiourea Formation (S1): The nucleophilic attack of the aminopyridine on thiocyanamide forms the thiourea intermediate, facilitated by benzoyl chloride which acts as an activating agent.
Cyclization (S2): Sodium hydride deprotonates the thiourea, promoting intramolecular cyclization to form the isothiazolo ring system.
Diazotization and Aromatization (S3): Isoamyl nitrite generates a diazonium intermediate that facilitates ring closure and aromatization to yield the brominated isothiazolo-pyridine.
Carbonylation (S4): Palladium-catalyzed carbonylation introduces the carboxylate ester group at the 6-position via CO insertion.
Hydrolysis (S5): Basic hydrolysis converts the methyl ester to the free carboxylic acid, precipitated upon acidification.
Key Experimental Data and Yields
| Step | Isolated Product | Yield (%) | Purification Method | Analytical Confirmation |
|---|---|---|---|---|
| S1 | 1-(3,5-dibromopyridin-2-yl)thiourea | Not specified | Crystallization | TLC monitoring |
| S2 | 6-bromothiazolo[4,5-b]pyridin-2-amine | 82-84 | Filtration and drying | TLC, 1H-NMR |
| S3 | 6-bromothiazolo[4,5-b]pyridine | 54-60 | Column chromatography | TLC, 1H-NMR |
| S4 | Methyl thiazolo[4,5-b]pyridine-6-carboxylate | 69-77 | Column chromatography | TLC, 1H-NMR |
| S5 | Thiazolo[4,5-b]pyridine-6-carboxylic acid | 86 | Filtration and drying | 1H-NMR, melting point |
Adaptation for this compound
The preparation of the 6-chloro analog involves starting from 3,5-dichloro-2-aminopyridine or a similar chloro-substituted aminopyridine. The synthetic sequence remains largely the same, with adjustments in reaction conditions to accommodate the different reactivity of chlorine versus bromine substituents.
The palladium-catalyzed carbonylation step is critical and may require optimization of temperature and pressure to achieve high yields due to the electronic effects of chlorine.
Summary Table of Preparation Conditions
| Step | Reagents | Solvent | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) | Remarks |
|---|---|---|---|---|---|---|---|
| 1 | 3,5-dichloro-2-aminopyridine, thiocyanamide, benzoyl chloride | THF | NaOH | 50-80 | 12 | - | Thiourea formation |
| 2 | Sodium hydride | THF | - | 85-110 | 5 | ~80 | Cyclization |
| 3 | Isoamyl nitrite | THF | - | 95-120 | 11 | 54-60 | Diazotization |
| 4 | Pd(PPh3)2Cl2, triethylamine, CO gas | Methanol | Pd catalyst | 105-115 | 12 | 70-77 | Carbonylation |
| 5 | NaOH | Water | Base | 10-30 | 12 | 86 | Hydrolysis |
Research Findings and Practical Considerations
- The multi-step synthesis is robust and scalable, with overall yields typically exceeding 50% for the final acid product.
- Reaction monitoring by thin-layer chromatography and 1H-NMR spectroscopy is essential for optimizing each step.
- The use of palladium catalysts and carbon monoxide requires careful handling and controlled reaction conditions.
- Hydrolysis under mild conditions avoids decomposition of the sensitive isothiazolo ring.
- The method allows for substitution flexibility, enabling synthesis of various halogenated isothiazolo-pyridine carboxylic acids.
Q & A
Basic Synthesis and Optimization
Q: What are the standard synthetic routes for 6-chloroisothiazolo[5,4-b]pyridine-3-carboxylic acid, and how do reaction conditions influence yield? A: A common method involves cyclization of precursor heterocycles (e.g., pyridine derivatives) with chlorinated reagents, followed by carboxylation. Catalysts like palladium or copper and solvents such as DMF or toluene are critical for achieving high yields (>70%) . Temperature control (80–120°C) and inert atmospheres minimize side reactions like dehalogenation. Advanced optimization may involve Design of Experiments (DoE) to balance reaction time, catalyst loading, and solvent polarity .
Advanced Analytical Characterization
Q: How can discrepancies in spectroscopic data (e.g., NMR or IR) for this compound be resolved? A: Contradictions often arise from tautomerism or solvent-dependent conformational changes. For example, the carboxylic acid group may exhibit variable hydrogen bonding in DMSO versus CDCl₃. Advanced approaches include:
- X-ray crystallography to confirm solid-state structure .
- Variable-temperature NMR to probe dynamic equilibria.
- DFT calculations to predict and compare spectroscopic signatures with experimental data .
Basic Biological Activity Screening
Q: What biological activities are reported for this compound? A: Preliminary studies suggest antimicrobial and anticancer potential, likely due to its heterocyclic core and electron-withdrawing groups (chlorine, carboxylic acid). In vitro assays show IC₅₀ values of 10–50 μM against Staphylococcus aureus and selective inhibition of cancer cell lines (e.g., MCF-7) .
Advanced Structure-Activity Relationship (SAR) Studies
Q: How do substituent modifications (e.g., replacing chlorine or the carboxylic acid) affect bioactivity? A: SAR studies on analogs reveal:
- Chlorine removal reduces antimicrobial activity by ~60%, highlighting its role in target binding .
- Carboxylic acid esterification improves membrane permeability but diminishes enzyme inhibition (e.g., IC₅₀ increases from 15 μM to >100 μM for COX-2) .
- Isoxazole ring substitution (e.g., methyl groups) enhances metabolic stability in hepatic microsome assays .
Basic Structural Confirmation
Q: What techniques are used to confirm the structure of this compound? A: Standard methods include:
- LC-MS for molecular weight verification.
- ¹H/¹³C NMR to assign aromatic protons (δ 7.5–8.5 ppm) and carboxyl groups (δ ~170 ppm in ¹³C).
- FT-IR for characteristic C=O (1680–1720 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .
Advanced Computational Modeling
Q: How can molecular docking predict interactions between this compound and biological targets? A: Docking studies (e.g., using AutoDock Vina) model binding to enzymes like DHFR or kinases. The chlorine atom forms halogen bonds with Arg/Lys residues, while the carboxylic acid anchors to catalytic sites. MD simulations further assess binding stability (RMSD <2 Å over 100 ns) .
Basic Safety and Handling
Q: What safety precautions are recommended for handling this compound? A: Key guidelines include:
- Use PPE (gloves, goggles) due to potential irritancy.
- Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis.
- Dispose via hazardous waste protocols (EPA Category D) .
Advanced Reactivity in Functionalization
Q: How can regioselective functionalization of the isothiazolo-pyridine core be achieved? A: Directed ortho-metalation (DoM) using LDA or TMPMgCl·LiCl selectively modifies the C4 position. For example, Suzuki-Miyaura coupling at C4 with aryl boronic acids achieves >80% yield without disrupting the chlorine or carboxyl groups .
Basic Comparative Studies with Analogs
Q: How does this compound differ from structurally similar pyridine-carboxylic acids? A: Unlike simpler analogs (e.g., pyridine-3-carboxylic acid), the isothiazolo ring enhances π-stacking in crystal lattices and increases lipophilicity (logP ~1.8 vs. ~0.5 for nicotinic acid). Chlorine at C6 further modulates electronic effects (Hammett σₚ ~0.23) .
Advanced Stability Under Experimental Conditions
Q: How does pH or temperature affect the stability of this compound in biological assays? A: Accelerated stability studies show:
- pH 7.4 (PBS) : 90% intact after 24 hrs at 37°C.
- pH <3 or >10 : Rapid hydrolysis of the isothiazole ring (t₁/₂ <1 hr).
- Lyophilization preserves integrity for >6 months at -20°C .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
